molecular formula C13H10FNO2 B581242 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene CAS No. 1352318-40-1

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene

Cat. No.: B581242
CAS No.: 1352318-40-1
M. Wt: 231.226
InChI Key: HPLQKYKRWQAUCQ-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene (CAS: 1352318-40-1) is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 1, a methyl group at position 2, and a 4-nitrophenyl group at position 2. The compound is typically synthesized via electrophilic aromatic substitution or coupling reactions, with purity levels reaching up to 96% in commercial samples .

Properties

IUPAC Name

1-fluoro-2-methyl-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-9-8-11(4-7-13(9)14)10-2-5-12(6-3-10)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLQKYKRWQAUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718390
Record name 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-40-1
Record name 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-2-methylbenzene followed by a coupling reaction with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods ensure the compound is produced efficiently and cost-effectively for commercial use.

Chemical Reactions Analysis

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the nitro group makes the compound an electron-deficient aromatic system, which can interact with nucleophiles in biological systems. These interactions can affect various molecular pathways, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are best understood by comparing it to structurally related fluoronitrobenzenes:

Compound Name CAS Number Molecular Formula Key Substituents Purity (%) Key Differences vs. Target Compound
1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene 1355247-86-7 C13H10FNO2 3-Nitrophenyl at position 4 96 Meta-nitro group reduces resonance stabilization
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene 1352318-59-2 C13H10FNO2 Fluorine at position 2 96 Fluorine and methyl in ortho positions increases steric hindrance
4-Fluoro-2-methyl-6-nitrophenol 1588441-30-8 C7H6FNO3 Hydroxyl group at position 6 N/A Phenolic -OH enhances acidity and hydrogen bonding
1-Fluoro-4-(2-nitropropenyl)benzene N/A C9H7FNO2 Propenyl-nitro side chain N/A Alkenyl group introduces π-conjugation and planar geometry

Key Observations :

  • Electronic Effects : The para-nitro group in the target compound maximizes resonance stabilization compared to meta-substituted analogues (e.g., 1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene), leading to higher thermal stability .
  • Steric Hindrance : Fluorine at position 1 (target) versus position 2 (2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene) reduces steric clashes with the methyl group, favoring reactivity in nucleophilic substitutions .
  • Acidity/Basicity: The absence of a hydroxyl group (cf. 4-Fluoro-2-methyl-6-nitrophenol) results in lower acidity, making the target compound less polar and more soluble in organic solvents .
Physicochemical Properties
  • Molecular Weight: Calculated as 231.23 g/mol (C13H10FNO2), comparable to analogues like 2-Fluoro-6-nitrobenzoic acid (185.11 g/mol) but higher due to additional methyl and aryl groups .
  • Melting Point : Estimated to range between 90–110°C based on similar compounds (e.g., 3-Fluoro-4-nitrobenzyl alcohol melts at 93–94°C) .
  • Boiling Point: Likely exceeds 250°C due to aromaticity and nitro group stability, though steric effects from the methyl group may lower it slightly compared to non-methylated derivatives .

Biological Activity

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene, with the CAS number 1352318-40-1, is a fluorinated aromatic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to a benzene ring substituted with both a methyl group and a nitrophenyl group. The presence of these functional groups is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H11FNO2
Molecular Weight233.23 g/mol
CAS Number1352318-40-1
Chemical StructureChemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitrophenyl derivatives can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL) for S. aureusMIC (µg/mL) for E. coli
This compound3264
Ciprofloxacin816

The results indicate that this compound has comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Its mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Research Findings
A recent study explored the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The results are summarized below:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The compound exhibited significant cytotoxicity, indicating its potential as a lead compound in anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitro group may facilitate electron transfer processes that enhance its reactivity towards biological macromolecules, leading to disruption of cellular functions.

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